molecular formula C11H9N3 B3324982 2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile CAS No. 202129-57-5

2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B3324982
CAS No.: 202129-57-5
M. Wt: 183.21 g/mol
InChI Key: VOISDZHTKJQPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrazole core linked to an acetonitrile group, a structure recognized as a privileged scaffold in the development of biologically active molecules . The primary research application of this nitrile-functionalized pyrazole is as a key synthetic precursor. Compounds with this core structure are frequently utilized in the synthesis of more complex heterocycles, such as pyrazolyl-thiazole derivatives, which have shown significant antimicrobial activity against pathogens including Escherichia coli , Staphylococcus aureus , and Aspergillus niger . Furthermore, the 3,5-diarylpyrazole scaffold is a prominent structure in the investigation of metalloproteinase inhibitors , such as meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . Related pyrazole derivatives have also demonstrated potential in anticancer research , showing activity against cell lines such as A549 lung cancer cells . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOISDZHTKJQPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and other functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

  • Synthesis of Heterocycles: This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its pyrazole ring is a common functional group in various organic molecules, facilitating the development of new chemical entities.
  • Modular Synthesis: The compound has been utilized in efficient one-pot reactions to create 3,5-diarylpyrazoles, showcasing its versatility in synthetic methodologies .

2. Medicinal Chemistry:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects in carrageenan-induced paw edema models, significantly inhibiting inflammation compared to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Potential: Computational studies suggest that pyrazole-based compounds may possess anticancer properties, with some derivatives showing enhanced potency against specific cancer cell lines compared to conventional chemotherapeutics like doxorubicin .

3. Material Science:

  • Development of New Materials: The compound is explored for its potential in creating new materials, including dyes and pigments due to its stable structure and reactivity.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including 2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity
In a pharmacological screening involving carrageenan-induced paw edema models, derivatives of the compound were tested for their anti-inflammatory effects. The results demonstrated significant inhibition of edema formation compared to standard treatments, highlighting its therapeutic potential in inflammatory diseases .

Case Study 3: Anticancer Activity
Computational docking studies have been conducted to assess the binding affinity of this compound with various cancer-related targets. These studies suggest that modifications to the pyrazole structure could enhance its efficacy as an anticancer agent, paving the way for future drug development efforts focused on cancer therapy .

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile
  • CAS No.: 202129-57-5 (unsubstituted phenyl variant) or 134161-75-4 (4-methoxyphenyl variant) .
  • Molecular Formula : C₁₁H₉N₃ (phenyl variant) or C₁₂H₁₁N₃O (methoxyphenyl variant) .
  • Molecular Weight : 183.21 g/mol (phenyl variant); 213.24 g/mol (methoxyphenyl variant) .

Structural Features :
The compound consists of a pyrazole ring substituted at the 5-position with a phenyl group and at the 3-position with an acetonitrile moiety. The nitrile group enhances reactivity, enabling participation in cycloaddition or nucleophilic substitution reactions.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Evidence Source
This compound Pyrazole Phenyl, acetonitrile C₁₁H₉N₃ High photoluminescence efficiency
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile Triazole Methoxyphenyl, thioacetonitrile C₁₀H₉N₃OS Antitumor activity; improved solubility in aprotic solvents
Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile Coumarin Methyl, oxyacetonitrile C₁₃H₁₁NO₃ Non-planar structure; HOMO/LUMO localized on coumarin
(5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)... Triazole Fluorophenyl, benzimidazole C₂₃H₁₇F₄N₇O Pharmacological activity (patented)

Substituent Analysis :

  • Pyrazole vs. Triazole : Pyrazole derivatives (e.g., this compound) exhibit stronger π-conjugation, enhancing photophysical properties. Triazole analogs (e.g., triazolylthioacetonitriles) show higher biological activity due to sulfur's electronegativity and hydrogen-bonding capacity .
  • Methoxy and Fluoro Groups : Methoxy groups in triazole-thioacetonitriles improve solubility in organic solvents , while fluorinated variants (e.g., EP 1 926 722 B1 derivatives) likely enhance metabolic stability and target binding .

Critical Observations :

  • Solvent Effects : Aprotic solvents (e.g., DMF) minimize alkaline hydrolysis in triazolylthioacetonitrile synthesis, achieving >85% yields vs. ~70% in alcoholic solvents .
  • Temperature Control : For pyrazole-acetonitriles, maintaining sub-zero temperatures during nitrile functionalization prevents byproduct formation .

Physicochemical and Electronic Properties

  • Photoluminescence : Pyrazole-acetonitrile copper(I) complexes show ligand-dependent quantum yields (1–78%), with bulky phosphines (e.g., Xantphos) stabilizing triplet states for prolonged emission .
  • Electronic Structure: Coumarin-acetonitriles exhibit non-planar geometries and HOMO/LUMO localization on the coumarin ring, reducing charge transfer efficiency compared to pyrazole derivatives .
  • Solubility: Methoxyphenyl-substituted triazolylthioacetonitriles dissolve readily in ethanol and chloroform, whereas unsubstituted pyrazole-acetonitriles require alkaline solutions .

Biological Activity

2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈N₄. It features a pyrazole ring substituted with a phenyl group at the 5-position and an acetonitrile group. The unique structure of this compound contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetonitrile under specific conditions. The exact synthetic pathways can vary, but they generally aim to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity:

  • In vitro studies have demonstrated that pyrazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For example, similar compounds showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Anti-inflammatory Activity:

  • Pyrazole derivatives have been reported to exhibit anti-inflammatory effects. In studies involving carrageenan-induced paw edema models, certain derivatives displayed significant inhibition compared to standard anti-inflammatory drugs like diclofenac . The compound's ability to inhibit cyclooxygenase (COX) enzymes further supports its potential as an anti-inflammatory agent.

3. Anticancer Activity:

  • Recent computational studies have suggested that compounds based on the pyrazole moiety may possess anticancer properties. Some derivatives were found to be more potent than conventional chemotherapeutics like doxorubicin against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors. Molecular docking studies have been employed to elucidate binding affinities and predict the compound's efficacy in inhibiting specific biological pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
2-(4-bromophenyl)-1H-pyrazol-3-acetonitrileBromine substitution at the 4-positionEnhanced biological activity due to halogen effect
2-(2,4-dimethylphenyl)-1H-pyrazol-3-acetonitrileDimethyl substitutionPotentially improved pharmacokinetic properties
3-amino-1-phenyloxypyrazoleContains an amino groupExhibits different biological activities related to amine functionality

Case Studies and Research Findings

Several case studies have explored the biological activities of pyrazole derivatives:

Case Study 1: A study evaluated a series of pyrazole compounds for their antimicrobial activity, revealing that certain derivatives exhibited significant inhibition against pathogenic bacteria, thus highlighting their potential as therapeutic agents .

Case Study 2: Research on anti-inflammatory properties demonstrated that specific pyrazole derivatives significantly reduced paw swelling in animal models, indicating their effectiveness in managing inflammation .

Case Study 3: Computational studies indicated that pyrazole-based compounds could serve as potential anticancer agents, showing promising results in inhibiting cancer cell growth compared to established treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile?

  • Methodology : Synthesis typically involves cyclocondensation of appropriate precursors (e.g., hydrazines and α,β-unsaturated nitriles). Reaction conditions vary based on substituents:

  • Solvents : Ethanol or acetonitrile are common .
  • Temperature : Room temperature to reflux, depending on precursor reactivity .
  • Yield optimization : Adjust stoichiometry, solvent polarity, and reaction time. For example, refluxing in acetonitrile with catalytic acid may improve cyclization efficiency .

Q. How can structural characterization of this compound be performed using crystallographic techniques?

  • Methodology :

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include bond angles, torsion angles, and hydrogen bonding networks .
  • Data collection : Ensure high-resolution data (≤ 0.8 Å) to resolve electron density maps for nitrile and pyrazole groups .
  • Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional groups .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the compound's electronic properties and bioactivity?

  • Methodology :

  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic effects of substituents (e.g., phenyl vs. pyridyl) on HOMO-LUMO gaps .
  • Biological assays : Compare inhibition constants (Ki) against target enzymes (e.g., kinases) for derivatives with different substituents. Structural analogs with electron-withdrawing groups show enhanced binding affinity .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data for this compound?

  • Methodology :

  • Dynamic effects : NMR may show averaged signals due to tautomerism, while X-ray structures capture static conformations. Use variable-temperature NMR to detect tautomeric equilibria .
  • Synchrotron data : High-flux X-rays improve resolution for disordered nitrile or phenyl groups .
  • Complementary techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate hydrogen bonding patterns .

Q. How can computational methods predict the compound's interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., COX-2 or EGFR). Validate with MD simulations (≥ 100 ns) to assess stability .
  • Pharmacophore mapping : Identify critical interactions (e.g., π-π stacking with phenyl groups, hydrogen bonding via nitrile) using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile
Reactant of Route 2
2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.